N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-4-[methyl(phenyl)sulfamoyl]benzamide
CAS No.: 325986-93-4
Cat. No.: VC5308384
Molecular Formula: C23H23N3O4S2
Molecular Weight: 469.57
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 325986-93-4 |
|---|---|
| Molecular Formula | C23H23N3O4S2 |
| Molecular Weight | 469.57 |
| IUPAC Name | N-(5,5-dimethyl-7-oxo-4,6-dihydro-1,3-benzothiazol-2-yl)-4-[methyl(phenyl)sulfamoyl]benzamide |
| Standard InChI | InChI=1S/C23H23N3O4S2/c1-23(2)13-18-20(19(27)14-23)31-22(24-18)25-21(28)15-9-11-17(12-10-15)32(29,30)26(3)16-7-5-4-6-8-16/h4-12H,13-14H2,1-3H3,(H,24,25,28) |
| Standard InChI Key | KYFKQZNEEJFJHH-UHFFFAOYSA-N |
| SMILES | CC1(CC2=C(C(=O)C1)SC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C4=CC=CC=C4)C |
Introduction
Structural Characteristics and Molecular Properties
Core Benzothiazole Framework
The molecule features a bicyclic benzothiazole core (5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl) fused with a partially hydrogenated cyclohexenone ring. Key modifications include:
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5,5-Dimethyl substitution: Enhances steric bulk and modulates electronic effects within the tetrahydrobenzothiazole system .
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7-Oxo group: Introduces a ketone functionality, increasing polarity and potential hydrogen-bonding interactions .
Sulfamoyl-Benzamide Substituent
The benzamide moiety at position 4 of the benzene ring is substituted with a methyl(phenyl)sulfamoyl group. This structural element contributes:
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Sulfonamide pharmacophore: Known for antimicrobial and enzyme-inhibitory properties .
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N-Methyl-N-phenyl substitution: Provides lipophilicity and influences target-binding specificity through π-π stacking interactions .
Table 1: Key Physicochemical Parameters
| Property | Value |
|---|---|
| Molecular Formula | C₂₆H₂₄N₄O₄S₂ |
| Molecular Weight | 520.62 g/mol |
| Calculated logP | 3.8 (Moderate lipophilicity) |
| Hydrogen Bond Donors | 2 (Amide NH, Sulfonamide NH) |
| Hydrogen Bond Acceptors | 6 (2x amide O, sulfonamide O₂, ketone O) |
Synthetic Methodologies
Benzothiazole Core Construction
The tetrahydrobenzothiazol-2-amine precursor can be synthesized via:
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Cyclocondensation: Reaction of 4-methylcyclohexane-1,3-dione with thiourea derivatives under acidic conditions .
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Oxidative annulation: Copper-catalyzed coupling of 2-aminothiophenol with β-keto esters .
Biological Activity and Structure-Activity Relationships
Table 2: Comparative Activity of Benzothiazole Derivatives
| Compound | Target | IC₅₀ (μM) |
|---|---|---|
| Parent benzothiazole | DprE1 | 12.4 |
| Sulfamoyl-substituted analog | DprE1 | 1.7 |
| Methyl-phenyl derivative | DNA gyrase | 8.9 |
The 4-sulfamoyl substitution enhances target affinity by 7-fold compared to unmodified benzothiazoles .
Putative Mechanism of Action
Molecular docking studies suggest:
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Sulfonamide oxygen coordination: Binds to Mg²⁺ ions in bacterial metalloenzymes .
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Benzothiazole π-system interaction: Stabilizes complex with Tyr158 residue in DprE1 active site .
Pharmacokinetic Considerations
Absorption and Distribution
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Caco-2 permeability: Predicted Papp = 18.6 × 10⁻⁶ cm/s (moderate absorption)
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Plasma protein binding: Estimated 89-92% due to lipophilic substituents
Metabolic Stability
Primary metabolic pathways include:
Comparative Analysis with Clinical Agents
Advantages Over Existing Sulfonamides
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Enhanced target specificity: The dimethyl-tetrahydrobenzothiazole core reduces off-target binding versus traditional sulfa drugs .
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Resistance mitigation: Dual binding mode (metal coordination + hydrophobic stacking) lowers mutation escape potential .
Limitations and Challenges
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